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Compound of Interest

Compound Name: Conopressin S

Cat. No.: B550022

A detailed analysis of structure-activity relationships, comparing Conopressin S and its
analogs, provides critical insights for researchers in pharmacology and drug development. This
guide synthesizes experimental data to elucidate the pivotal roles of specific amino acid
residues in the function of Conopressin S, a nonapeptide from cone snail venom that targets
vasopressin/oxytocin-like receptors.

Conopressin S, with the sequence CIIRNCPRG-NH2, belongs to a family of conopeptides that
are structurally and functionally related to the mammalian neurohypophysial hormones oxytocin
and vasopressin.[1][2] These peptides are characterized by a six-residue disulfide-bonded ring
and a three-residue C-terminal tail.[3] The subtle variations in their amino acid sequences,
particularly at key positions, lead to significant differences in receptor binding affinity, selectivity,
and functional activity. Understanding these structure-activity relationships is paramount for the
design of novel therapeutic agents with improved selectivity and efficacy.

Comparative Analysis of Conopressin Analogs

Experimental studies involving synthetic analogs of Conopressin S have pinpointed several
residues as critical determinants of its biological activity. The following table summarizes the
guantitative data from various studies, comparing the binding affinities and functional potencies
of Conopressin S with other conopressins and synthetic variants.
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Peptide/Ana
log

Sequence

Receptor
Target(s)

Binding
Affinity (Ki,
nM)

Functional
Activity
(EC50/I1C50,
nM)

Key
Observatio
ns

Conopressin
S

CIIRNCPRG-
NH2

hOTR,
hVviaR,
hV1bR

OTR: 175,
Vl1aR: 827,
V1bR: 8.3

High affinity
for V1bR,
less potent at
Vl1aR and
OTR.[4][5]

Conopressin
G

CFIRNCPKG
-NH2

hvlaR,
hV1bR, hV2R

Vl1aR: 52-
123, V1bR:
52-123, V2R:
300

Potent
agonist at
Vla and V1b

receptors.[6]

Conopressin
T

CYIQNCLRV-
NH2

hOTR,
hviaR

OTR: 108,
Vl1aR: 319

V1aR

antagonist

Replacement
of Pro7 and
Gly9 with
Leu7 and
Val9 confers
Vla
antagonist

activity.[4]

[L7P]-
Conopressin
T

CYIQNCPRV-
NH2

hOTR,
hviaR, hV2R

OTR: 132,
VlaR: 37,
V2R: 1800

V1aR

antagonist

Proline at
position 7
increases
V1aR affinity
compared to
Conopressin-
T.[4]

Conopressin
M1

CFPGNCPD
S-NH2

hV1bR,
ZFV1alR

Weak partial

agonist

Aspartate at
position 8
and serine at
position 9
lead to weak
activity.[6][7]
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Full agonist
at zebrafish
V2R,
Conopressin CFLGNCPDS Full agonist highlighting
ZFV2R - _
M2 -NH2 (MM range) species-
specific
differences.

[6]7]

Contains y-
carboxygluta
mate at
Y ] CLIQDCPYG- position 8,
Conopressin- - - - ]
| NH2 suggesting
Vi
calcium-
dependent

activity.[8]

Highlights the
importance of
] the C-
High

Stronger ) terminal
Truncated ) ) grooming/scr )
CFIRNCPK* OT Receptor interaction _ residue at
Mo976 atching -
than M01033 ) position 8 for
behavior
OT receptor

interaction.[9]
[10]

Note: hOTR = human Oxytocin Receptor, hV1aR = human Vasopressin 1la Receptor, hV1bR =
human Vasopressin 1b Receptor, hV2R = human Vasopressin 2 Receptor, ZFV = Zebrafish
Vasopressin Receptor. The asterisk () indicates C-terminal amidation.*

The Critical Role of Arginine at Position 4

A unique feature of many conopressins, including Conopressin S, is the presence of a
conserved basic residue, Arginine (Arg), at position 4 within the disulfide-bonded ring.[2][9] This
IS in contrast to oxytocin and vasopressin, which lack a charged residue in this region.
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Molecular dynamics simulations suggest that this Arg4 residue is essential for receptor binding.
[9] Studies on a D-Arg4 analog (DR4-M01033) showed reduced interaction with the oxytocin
receptor, emphasizing the stereochemical importance of this residue for optimal receptor
engagement.[2][9]

Position 8: A Determinant of Potency and Selectivity

The amino acid at position 8 in the C-terminal tail plays a pivotal role in determining the
potency and selectivity of conopressins.

Basic Residues (Arg/Lys): In Conopressin S (Arg8) and Conopressin G (Lys8), a basic
residue at this position is associated with potent agonist activity at vasopressin receptors.[6]
[11] Molecular dynamics simulations indicate that the e-amino group of Lys8 in a conopressin
analog forms ionic and hydrogen bonds with residues in the V2 receptor binding pocket.[9]

o Acidic Residues (Asp): The presence of an aspartate at position 8 in Conopressin-M1 and -
M2 results in a dramatic loss of activity at human vasopressin receptors, with one analog
showing only weak partial agonism.[6][12] This charge inversion from positive to negative is
detrimental to receptor interaction.

» y-Carboxyglutamate: The discovery of y-conopressin-vil with a y-carboxyglutamate at
position 8 introduces another layer of complexity, suggesting a potential role for calcium in
modulating its activity.[8]

e Truncation and Nature of Residue 8: Studies on truncated conopressins reveal that both the
length of the C-terminal tail and the specific amino acid at position 8 are crucial for activity.[2]
[10] For instance, a truncated analog with a C-terminal Lysine (Tr-M0976) exhibits strong
interactions with the oxytocin receptor and elicits significant behavioral effects in mice.[9][10]

Experimental Protocols

A variety of experimental techniques are employed to characterize the function of Conopressin
S and its analogs.

Receptor Binding Assays: These assays are used to determine the affinity of a ligand for its
receptor. A common method involves competitive binding experiments using radiolabeled
ligands.
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o Membrane Preparation: Cells (e.g., HEK293 or CHO) transiently or stably expressing the
human vasopressin or oxytocin receptor subtypes are harvested. The cell membranes are
then isolated through homogenization and centrifugation.

e Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]Arginine
Vasopressin) is incubated with the receptor-containing membranes in the presence of
increasing concentrations of the unlabeled competitor peptide (e.g., Conopressin S).

o Separation and Detection: The reaction mixture is filtered to separate the bound from the
free radioligand. The radioactivity retained on the filter, representing the bound ligand, is
measured using a scintillation counter.

o Data Analysis: The data is used to generate a competition curve, from which the inhibition
constant (Ki) of the competitor peptide is calculated. A lower Ki value indicates a higher
binding affinity.[4]

Functional Assays (Calcium Mobilization): These assays measure the ability of a ligand to
activate its receptor and trigger a downstream signaling cascade. For Gg-coupled receptors
like V1a and V1b, activation leads to an increase in intracellular calcium concentration.

o Cell Culture: Cells expressing the receptor of interest are plated in a multi-well plate.

e Loading with Calcium Indicator: The cells are loaded with a fluorescent calcium-sensitive dye
(e.g., Fluo-4 AM).

» Ligand Stimulation: The baseline fluorescence is measured before the addition of the test
peptide at various concentrations.

o Fluorescence Measurement: The change in fluorescence intensity upon ligand addition is
monitored over time using a fluorescence plate reader.

» Data Analysis: The increase in fluorescence is proportional to the increase in intracellular
calcium. Dose-response curves are generated to determine the EC50 value, which is the
concentration of the peptide that elicits a half-maximal response.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-
dimensional structure of peptides in solution.
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o Sample Preparation: A concentrated solution of the purified peptide is prepared in a suitable
buffer, often containing D20.

» Data Acquisition: A series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY) are
performed to assign the proton resonances to specific amino acid residues and to identify
protons that are close to each other in space.

 Structure Calculation: The distance restraints derived from the NOESY spectra, along with
other experimental constraints, are used as input for structure calculation programs to
generate a family of 3D structures consistent with the data.[4][6]

Signaling Pathways and Experimental Workflow

The interaction of Conopressin S with its G-protein coupled receptors (GPCRS) initiates
intracellular signaling cascades. The diagrams below illustrate the general signaling pathway
for V1a/V1b receptors and a typical experimental workflow for characterizing conopressin
analogs.

Cell Membrane

Click to download full resolution via product page

Caption: V1a/V1b Receptor Signaling Pathway.
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Caption: Experimental Workflow for SAR Studies.

In conclusion, the functional role of Conopressin S is intricately defined by the specific amino
acid residues at key positions, most notably the conserved arginine at position 4 and the
variable residue at position 8. A comprehensive understanding of these structure-activity
relationships, derived from comparative studies with various analogs, is essential for the
rational design of novel, highly selective ligands for vasopressin and oxytocin receptors, paving
the way for new therapeutic interventions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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